1'-Methylspiro(isobenzofuran-1(3H),2'-pyrrolidine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1’-Methylspiro(isobenzofuran-1(3H),2’-pyrrolidine) is a spirocyclic compound that features a unique structure combining an isobenzofuran moiety with a pyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1’-Methylspiro(isobenzofuran-1(3H),2’-pyrrolidine) can be synthesized through a multi-step process. One common method involves the reaction of 1-benzylidene-2-phenylhydrazine derivatives with ninhydrin in an acetic acid medium at room temperature. This is followed by oxidative cleavage of the resulting dihydroindeno[1,2-c]pyrazoles . The reaction conditions are mild, and the procedure is straightforward, yielding high purity products without by-products.
Industrial Production Methods: Industrial production of 1’-Methylspiro(isobenzofuran-1(3H),2’-pyrrolidine) typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1’-Methylspiro(isobenzofuran-1(3H),2’-pyrrolidine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding isobenzofuran-1,3-diones.
Reduction: Reduction reactions can convert the compound into different spirocyclic derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Molecular oxygen or hydrogen peroxide in subcritical water.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Isobenzofuran-1,3-diones.
Reduction: Reduced spirocyclic derivatives.
Substitution: Functionalized spirocyclic compounds with various substituents.
Wissenschaftliche Forschungsanwendungen
1’-Methylspiro(isobenzofuran-1(3H),2’-pyrrolidine) has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1’-Methylspiro(isobenzofuran-1(3H),2’-pyrrolidine) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Isobenzofuran-1(3H)-ones (phthalides): These compounds share the isobenzofuran core and exhibit various biological activities, such as antioxidant and antifungal properties.
Spiro[benzo[g]indole-2,1’-isobenzofuran] derivatives: These compounds have similar spirocyclic structures and are used in medicinal chemistry.
Uniqueness: 1’-Methylspiro(isobenzofuran-1(3H),2’-pyrrolidine) is unique due to its specific combination of an isobenzofuran moiety with a pyrrolidine ring, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
83962-43-0 |
---|---|
Molekularformel |
C12H15NO |
Molekulargewicht |
189.25 g/mol |
IUPAC-Name |
1'-methylspiro[1H-2-benzofuran-3,2'-pyrrolidine] |
InChI |
InChI=1S/C12H15NO/c1-13-8-4-7-12(13)11-6-3-2-5-10(11)9-14-12/h2-3,5-6H,4,7-9H2,1H3 |
InChI-Schlüssel |
NMSLLBUQAZMJMC-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCCC12C3=CC=CC=C3CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.